Unii-AM2V8lqg5X
Overview
Description
Bacitracin B2: (Unii-AM2V8lqg5X) is a cyclic polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis. It is part of the bacitracin family, which includes several closely related compounds. Bacitracin B2 is known for its effectiveness against Gram-positive bacteria by interfering with cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bacitracin B2 is typically produced through fermentation processes involving Bacillus licheniformis or Bacillus subtilis. The bacteria are cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the fermentation broth. The process involves several steps, including:
Fermentation: The bacteria are grown in a controlled environment with optimal conditions for antibiotic production.
Extraction: The antibiotic is extracted from the fermentation broth using solvents.
Purification: The crude extract is purified using techniques such as chromatography to isolate Bacitracin B2.
Industrial Production Methods: : Industrial production of Bacitracin B2 follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Bacitracin B2 undergoes various chemical reactions, including:
Oxidation: Bacitracin B2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of Bacitracin B2, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized bacitracin derivatives, while reduction can yield reduced forms of the antibiotic .
Scientific Research Applications
Bacitracin B2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide antibiotics and their interactions with bacterial cell walls.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Used in the formulation of topical ointments and creams for preventing and treating infections.
Mechanism of Action
Bacitracin B2 exerts its effects by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule involved in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This disruption prevents the proper formation of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Bacitracin A: The most active component of the bacitracin family, with similar antibacterial properties.
Bacitracin B1: Similar in structure and activity to Bacitracin B2, but with slight differences in potency.
Bacitracin C: Another member of the bacitracin family with distinct structural features.
Uniqueness: : Bacitracin B2 is unique in its specific interactions with bacterial cell wall synthesis pathways. While other bacitracin compounds share similar mechanisms of action, Bacitracin B2 has distinct structural features that may influence its activity and stability .
Properties
IUPAC Name |
(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H101N17O16S/c1-9-35(7)51(68)65-80-47(31-99-65)62(96)75-42(25-33(3)4)58(92)73-41(21-22-49(84)85)57(91)82-53(36(8)10-2)64(98)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-63(97)52(34(5)6)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,98)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,97)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTJNKFURPZXMS-QTFUODODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC(CS1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC2CCCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C1=N[C@@H](CS1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]2CCCCNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCCN)C(C)C)CC3=CC=CC=C3)CC4=CN=CN4)CC(=O)O)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H101N17O16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1408.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57762-79-5 | |
Record name | Bacitracin B1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057762795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BACITRACIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM2V8LQG5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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